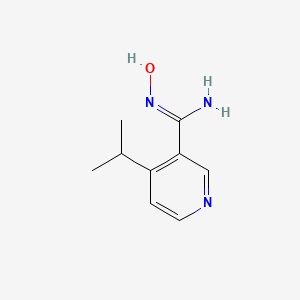
N-Hydroxy-4-isopropylnicotinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-4-isopropylnicotinimidamide is a chemical compound with potential applications in various fields such as pharmaceuticals, biochemistry, and materials science. This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom of the nicotinimidamide structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-isopropylnicotinimidamide typically involves the reaction of 4-isopropylnicotinimidamide with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the hydroxylamine derivative .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-isopropylnicotinimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding the parent nicotinimidamide.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction would produce the parent nicotinimidamide .
Scientific Research Applications
N-Hydroxy-4-isopropylnicotinimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Hydroxy-4-isopropylnicotinimidamide involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Hydroxy-4-isopropylnicotinimidamide include:
N-Hydroxy-4-phosphonobutanamide: Another hydroxylamine derivative with applications in biochemistry and medicine.
N-Hydroxy-3,4,5,6-tetraphenylphthalimide: Used as a catalyst in organic reactions.
N-Hydroxysuccinimide: Commonly used in peptide synthesis and bioconjugation techniques.
Uniqueness
This compound is unique due to its specific structure, which combines the nicotinimidamide core with a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N'-hydroxy-4-propan-2-ylpyridine-3-carboximidamide |
InChI |
InChI=1S/C9H13N3O/c1-6(2)7-3-4-11-5-8(7)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12) |
InChI Key |
BZJSLFCQRVDLMN-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C1=C(C=NC=C1)/C(=N/O)/N |
Canonical SMILES |
CC(C)C1=C(C=NC=C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


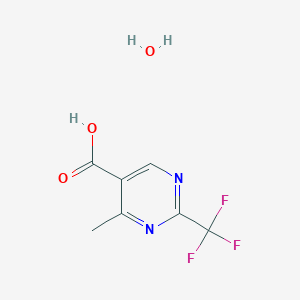
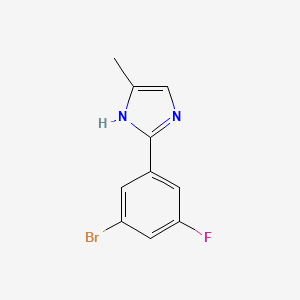
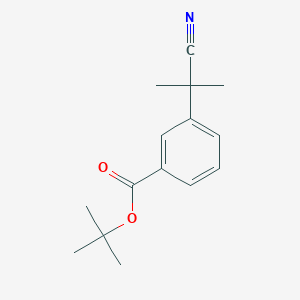
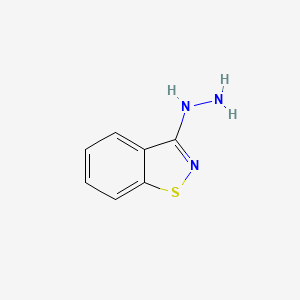
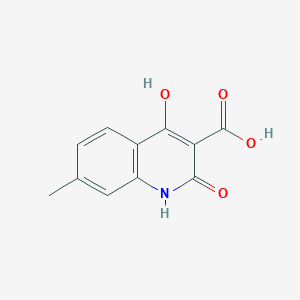
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B13674771.png)
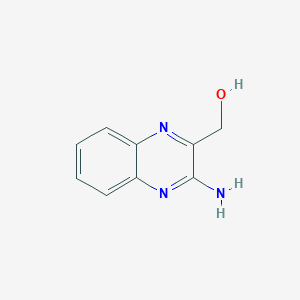
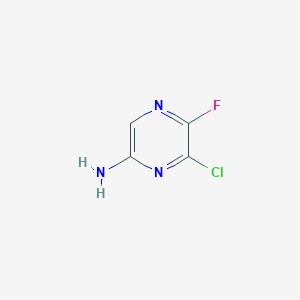
![2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B13674801.png)

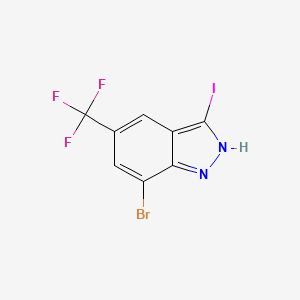
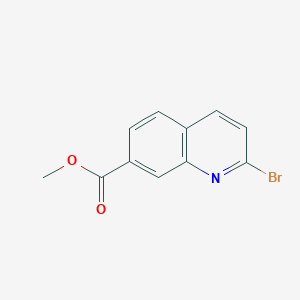
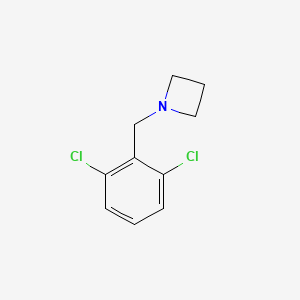
![2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13674822.png)
